Cysteine Protease inhibitor

Description

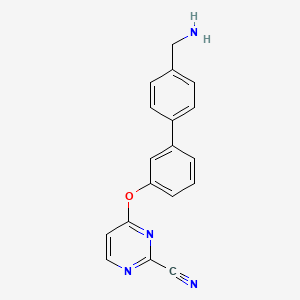

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18/h1-10H,11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQVAZRAZGSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Cysteine Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine proteases are a class of enzymes crucial to numerous physiological and pathological processes, including protein degradation, immune response, and apoptosis. Their dysregulation is implicated in diseases ranging from cancer to parasitic infections, making them prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanisms of action of cysteine protease inhibitors. It covers the fundamental catalytic mechanism of the target enzymes and classifies inhibitors based on their mode of interaction—reversible, irreversible, and allosteric. This guide summarizes quantitative data on inhibitor potency, details key experimental protocols for their characterization, and uses graphical representations to illustrate complex biochemical pathways and workflows, serving as a comprehensive resource for professionals in drug discovery and development.

Introduction to Cysteine Proteases

Cysteine proteases are enzymes that degrade proteins by cleaving peptide bonds. Their catalytic activity relies on a nucleophilic cysteine residue within the enzyme's active site. Prominent human cysteine proteases include caspases, involved in apoptosis; cathepsins, which function in lysosomal protein turnover; and calpains, which play roles in cell signaling.[1] The aberrant activity of these proteases is linked to various diseases, establishing them as significant targets for drug development.[1]

The Catalytic Mechanism of Cysteine Proteases

The catalytic activity of most cysteine proteases is driven by a catalytic dyad composed of a cysteine (Cys) and a histidine (His) residue. The process of peptide bond hydrolysis occurs in two main stages:

-

Acylation: The histidine residue acts as a general base, deprotonating the thiol group of the adjacent cysteine. The resulting highly nucleophilic thiolate anion attacks the carbonyl carbon of the substrate's scissile peptide bond. This forms a transient tetrahedral intermediate which then collapses, releasing the N-terminal portion of the substrate and forming a covalent acyl-enzyme intermediate linked by a thioester bond.

-

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The water molecule then hydrolyzes the thioester bond of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the C-terminal portion of the substrate and regenerating the free, active enzyme.

This mechanism, particularly the formation of a covalent intermediate, is a key feature exploited by many classes of cysteine protease inhibitors.[2]

Classification of Cysteine Protease Inhibitors

Cysteine protease inhibitors can be broadly categorized based on the nature and location of their interaction with the enzyme. The primary distinction is between reversible and irreversible inhibitors, with further classifications based on whether they target the active site or an allosteric site.

Reversible Inhibitors

Reversible inhibitors associate with the enzyme through non-covalent or transient covalent interactions, allowing for an equilibrium between the bound and unbound states.

-

Non-Covalent Inhibitors: These compounds bind to the enzyme's active site or an allosteric site through interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] The development of potent and selective non-peptidic, non-covalent inhibitors represents a significant advancement for creating therapeutics with improved pharmacological profiles.

-

Reversible Covalent Inhibitors: This class of inhibitors forms a temporary covalent bond with the catalytic cysteine. They typically contain a mildly electrophilic "warhead," such as a nitrile or an aldehyde, that reacts with the cysteine thiol to form a thioimidate or hemithioacetal, respectively.[3] This covalent interaction is reversible, allowing the inhibitor to dissociate from the enzyme.

Irreversible Inhibitors

Irreversible inhibitors form a stable, permanent covalent bond with the active site cysteine, leading to the permanent inactivation of the enzyme.[1] This mechanism typically involves a two-step process: an initial non-covalent binding to form an enzyme-inhibitor complex, followed by the formation of the covalent bond.[4] These inhibitors possess highly reactive electrophilic warheads, such as epoxides (e.g., E-64), vinyl sulfones (e.g., K777), or Michael acceptors like acrylamides.[4][5]

Allosteric Inhibitors

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the protein that is transmitted to the active site, altering its geometry and impairing its catalytic activity.[6][7] This mechanism can lock the enzyme in an inactive state, preventing substrate binding or catalysis.[7] Because allosteric sites are often less conserved than active sites among related proteases, allosteric inhibitors can offer higher selectivity, which is a significant advantage in drug development.[8]

Quantitative Analysis of Inhibitor Potency

The potency of protease inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. Ki is a measure of the intrinsic binding affinity of the inhibitor for the enzyme.

Table 1: Potency of Selected Cysteine Protease Inhibitors

| Inhibitor | Target Protease | Mechanism | IC50 / Ki | Citation(s) |

| E-64 | Cathepsin K | Irreversible Covalent | 1.4 nM (IC50) | [9] |

| Cathepsin L | Irreversible Covalent | 2.5 nM (IC50) | [9] | |

| Cathepsin S | Irreversible Covalent | 4.1 nM (IC50) | [9] | |

| Papain | Irreversible Covalent | 9 nM (IC50) | [10] | |

| Odanacatib | Cathepsin K | Reversible Covalent (Nitrile) | 0.2 nM (IC50) | [6] |

| Balicatib | Cathepsin K | Reversible Covalent (Nitrile) | 1.4 nM (IC50) | [6][11] |

| Cathepsin L | Reversible Covalent (Nitrile) | 503 nM (IC50) | [11] | |

| Cathepsin B | Reversible Covalent (Nitrile) | 4800 nM (IC50) | [11] | |

| K777 | Cruzain | Irreversible Covalent (Vinyl Sulfone) | -26.7 kcal/mol (ΔG of reaction) | [4] |

| Compound 10j | Cruzain | Non-Covalent (Competitive) | 0.6 µM (IC50) | [12] |

| Kushennol F | Cathepsin K | Non-Covalent | 8.80 µM (IC50) | [11] |

| MV061194 | Cathepsin K | Reversible | 2.5 nM (Ki) | [6] |

Experimental Protocols for Inhibitor Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel cysteine protease inhibitor.

Enzyme Activity and Inhibition Assays (IC50 Determination)

Fluorogenic assays are a sensitive and widely used method for measuring protease activity and screening inhibitors in a high-throughput format.[8][13] The general principle involves a peptide substrate coupled to a fluorophore and a quencher. Upon enzymatic cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Detailed Protocol: Fluorescence-Based Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.4) containing a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) to maintain the active-site cysteine in its reduced state.[8]

-

Enzyme Stock: Prepare a concentrated stock solution of the purified cysteine protease.

-

Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in DMSO.

-

Inhibitor Stock: Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96- or 384-well black microplate, add a fixed amount of the enzyme to each well containing assay buffer.

-

Add varying concentrations of the inhibitor to the wells. Include controls for 100% activity (enzyme + DMSO) and 0% activity (buffer only).

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates to the 100% activity control to determine the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Confirmation of Covalent Modification using Mass Spectrometry

Intact protein mass spectrometry (MS) is a direct method to confirm whether an inhibitor binds covalently to its target protein.[14]

Protocol Outline: Intact Protein LC/MS

-

Incubation: Incubate the purified target protease with an excess of the covalent inhibitor for a sufficient time to allow for the reaction to complete. A control sample with the protein and vehicle (e.g., DMSO) is run in parallel.

-

Desalting: The reaction mixture is injected into a liquid chromatography (LC) system for rapid desalting to remove non-reacted inhibitor and buffer salts.

-

Mass Analysis: The desalted protein is introduced into a mass spectrometer (e.g., ESI-Q-TOF).

-

Data Interpretation: The resulting mass spectrum of the treated sample is compared to the control. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms the formation of a covalent adduct.[14][15] This technique can also provide information on the stoichiometry of binding.[14]

Zymography and Reverse Zymography

Zymography is a gel-based technique used to detect protease activity. Reverse zymography is a modification of this method used to identify protease inhibitors.

Protocol Outline: Reverse Zymography

-

Gel Electrophoresis: A protein sample containing potential inhibitors is run on a polyacrylamide gel that has been co-polymerized with a protease substrate (e.g., gelatin) and a known cysteine protease (e.g., papain).[16]

-

Renaturation: After electrophoresis, the SDS is removed by washing the gel with a non-ionic detergent (e.g., Triton X-100), allowing the proteins to renature.

-

Incubation: The gel is incubated in an appropriate assay buffer that promotes the activity of the co-polymerized protease. During this step, the protease digests the substrate throughout the gel, except in regions where an inhibitor is present.

-

Staining: The gel is stained with a protein dye like Coomassie Brilliant Blue.

-

Visualization: Areas of protease activity will be clear (substrate digested), while the location of the inhibitor will appear as a dark blue band, protecting the substrate from degradation.[16][17]

Conclusion

The inhibition of cysteine proteases is a validated and promising strategy for the development of novel therapeutics. A thorough understanding of the diverse mechanisms of action—from reversible non-covalent binding to permanent covalent inactivation and sophisticated allosteric modulation—is fundamental for the rational design of potent and selective inhibitors. The experimental protocols detailed in this guide, including enzymatic assays, mass spectrometry, and zymography, provide a robust framework for characterizing these inhibitors. As drug development continues to advance, the strategic application of these principles and techniques will be essential for translating promising compounds into effective clinical treatments for a wide range of human diseases.

References

- 1. apexbt.com [apexbt.com]

- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]

- 4. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. E-64, this compound (CAS 66701-25-5) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 16. Zymography and Reverse Zymography for Testing Proteases and Their Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 17. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Protease Inhibitors: Reversible vs. Irreversible Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a class of enzymes crucial to numerous physiological and pathological processes, including protein degradation, cellular signaling, and apoptosis.[1] Their activity is tightly regulated, and dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.[1] This makes them prime targets for therapeutic intervention. Cysteine protease inhibitors, compounds that modulate the activity of these enzymes, are therefore of significant interest in drug development.[1]

This guide provides a detailed examination of the two primary classes of cysteine protease inhibitors: reversible and irreversible. We will explore their mechanisms of action, present quantitative data for key inhibitors, detail experimental protocols for their characterization, and visualize relevant biological pathways.

The Cysteine Protease Active Site: The Key to Inhibition

The catalytic activity of cysteine proteases hinges on a catalytic triad (or dyad) in their active site, most commonly composed of a cysteine (Cys), a histidine (His), and occasionally an asparagine (Asn) residue. The thiol group of the cysteine residue acts as a nucleophile to attack the peptide bond of the substrate.[1] Inhibitors are designed to interact with this active site, preventing the substrate from binding and/or the catalytic reaction from proceeding.

Irreversible Inhibitors: Forming a Permanent Bond

Irreversible inhibitors form a stable, covalent bond with the catalytic cysteine residue in the active site of the protease, leading to permanent inactivation of the enzyme.[1] This type of inhibition is often time-dependent, with the degree of inhibition increasing with the incubation time of the enzyme and inhibitor.

A prominent example is E-64 , an epoxide isolated from Aspergillus japonicus, which irreversibly inhibits a broad range of cysteine proteases, including papain, cathepsins B, H, and L, and calpain.[2][3] The mechanism involves the nucleophilic attack of the active site cysteine's thiol group on one of the epoxide ring's carbons, forming a stable thioether bond.[3][4]

Quantitative Data for Irreversible Inhibitors

| Inhibitor | Target Protease | IC50 | Notes |

| E-64 | Papain | 9 nM[2][5] | A potent and widely used irreversible inhibitor. |

| E-64 | Cathepsin B | - | Effective inhibitor.[2] |

| E-64 | Cathepsin L | - | Effective inhibitor.[2] |

Reversible Inhibitors: A Transient Interaction

Reversible inhibitors bind to cysteine proteases through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, restoring its activity. The inhibition can be classified as competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

Leupeptin , a naturally occurring acetylated tripeptide aldehyde, is a well-characterized reversible inhibitor of both serine and cysteine proteases.[6][7] It acts as a competitive transition-state analog, with its aldehyde group forming a reversible covalent hemiacetal with the active site cysteine.[8]

Quantitative Data for Reversible Inhibitors

| Inhibitor | Target Protease | Ki | IC50 | Notes |

| Leupeptin | Cathepsin B | 6 nM[6] | - | Also inhibits serine proteases.[6] |

| Leupeptin | Calpain | 10 nM[6] | - | |

| Leupeptin | Trypsin | 35 nM[6] | - | |

| Leupeptin | SARS-CoV-2 Mpro | - | 127.2 µM[9][10] | |

| Dipeptidyl Nitriles | Cruzain, Cathepsin K, Cathepsin L | - | Varies (nM range)[11] | A class of reversible covalent inhibitors.[11] |

Experimental Protocols: Distinguishing Between Reversible and Irreversible Inhibition

Determining whether an inhibitor acts reversibly or irreversibly is a critical step in its characterization. Several experimental techniques can be employed for this purpose.

Dialysis

Principle: This method physically separates the enzyme-inhibitor complex from the free inhibitor based on molecular size. If the inhibitor is reversible, it will dissociate from the enzyme and be removed through the dialysis membrane, leading to the recovery of enzyme activity. For an irreversible inhibitor, the covalent bond will persist, and enzyme activity will not be restored.

Methodology:

-

Incubate the cysteine protease with the inhibitor to allow for binding.

-

Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cutoff that retains the enzyme but allows the smaller inhibitor to pass through.

-

Dialyze against a large volume of buffer for an extended period, with several buffer changes.

-

Assay the enzyme activity of the sample from the dialysis bag.

-

Expected Outcome:

-

Reversible: Enzyme activity is significantly recovered compared to a non-dialyzed control.

-

Irreversible: Enzyme activity remains low and is comparable to the non-dialyzed control.

-

Jump Dilution

Principle: This kinetic assay involves rapidly diluting a pre-incubated enzyme-inhibitor mixture.[12] This dilution reduces the concentration of the free inhibitor to a level where it has a minimal effect. If the inhibitor is reversible, the enzyme-inhibitor complex will dissociate over time to re-establish equilibrium, leading to a gradual recovery of enzyme activity.[12] An irreversible inhibitor will not dissociate, and thus no activity will be recovered.[12]

Methodology:

-

Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to achieve near-complete inhibition.[13]

-

Rapidly dilute this mixture into a reaction buffer containing the substrate. The dilution factor should be large enough (e.g., 100-fold) to significantly lower the free inhibitor concentration.[13]

-

Monitor the reaction progress (product formation) over time.[12]

-

Expected Outcome:

Cysteine Proteases in Signaling Pathways: The Apoptotic Cascade

Cysteine proteases, particularly the caspase family, are central regulators of apoptosis, or programmed cell death.[14][15] Apoptosis is a highly regulated process essential for normal development and tissue homeostasis.[16] The apoptotic signaling cascade involves initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[14][15][17]

-

Extrinsic Pathway: Initiated by external signals that activate death receptors on the cell surface, leading to the activation of initiator caspase-8.[15]

-

Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage, which leads to the release of cytochrome c from the mitochondria.[15] Cytochrome c then forms a complex called the apoptosome, which activates initiator caspase-9.[15][17]

Both pathways converge on the activation of executioner caspases, which then cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[14][15]

Conclusion

The distinction between reversible and irreversible cysteine protease inhibitors is fundamental to their application in research and drug development. Irreversible inhibitors offer potent and long-lasting effects, while reversible inhibitors provide a more transient and controllable mode of action. The choice of inhibitor depends on the specific therapeutic goal and the biological context. A thorough understanding of their mechanisms, kinetics, and the experimental methods used for their characterization is essential for the rational design of novel therapeutics targeting cysteine proteases.

References

- 1. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. E-64 - Wikipedia [en.wikipedia.org]

- 4. agscientific.com [agscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Leupeptin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-induced conformational selection predicts the selectivity of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. The caspase family of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Endogenous Cysteine Protease Inhibitors and Their Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endogenous cysteine protease inhibitors, focusing on their classification, mechanism of action, physiological and pathological roles, and the experimental methodologies used for their study.

Introduction to Endogenous Cysteine Protease Inhibitors

Endogenous cysteine protease inhibitors are a crucial class of proteins that regulate the activity of cysteine proteases, enzymes involved in a vast array of physiological and pathological processes. The delicate balance between cysteine proteases and their inhibitors is vital for maintaining cellular homeostasis. Disruption of this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] The cystatin superfamily represents the most prominent and well-studied group of these inhibitors.[3][4]

Classification and Structure of the Cystatin Superfamily

The cystatin superfamily is a large and diverse group of proteins that act as reversible, competitive inhibitors of C1 cysteine proteases, such as papain and the mammalian cathepsins B, H, and L.[5] This superfamily is categorized into three main families based on their structural characteristics:

-

Type 1 Cystatins (Stefins): These are intracellular proteins, typically around 11 kDa, that lack disulfide bonds and signal sequences.[5] Stefin A (Cystatin A) and Stefin B (Cystatin B) are the primary members of this family.[6] Stefin B, in particular, has been implicated in neurodegenerative diseases like progressive myoclonic epilepsy type 1.[7][8]

-

Type 2 Cystatins: These are secreted proteins, generally 13-14 kDa in size, containing disulfide bonds and a signal sequence.[5] This is the largest subfamily, with 10 known members in humans, including the ubiquitously expressed Cystatin C.[3][9] While sharing a similar structure, each member exhibits distinct expression patterns and biological functions.[9]

-

Type 3 Cystatins (Kininogens): These are large, glycosylated plasma proteins (88-114 kDa) that contain multiple cystatin-like domains.[5][10] High-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK) are the main examples, and they are multifunctional molecules that also serve as precursors for kinin peptides.[10][11][12]

Another important endogenous inhibitor of a specific class of cysteine proteases (calpains) is Calpastatin . It is structurally distinct from the cystatins and contains four repetitive inhibitory domains.[13][14]

Mechanism of Inhibition

Cystatins inhibit their target cysteine proteases through a tight, reversible, and competitive binding mechanism. The interaction involves a tripartite wedge-shaped region of the cystatin molecule that inserts into the active site cleft of the protease, blocking substrate access. This interaction is non-covalent and involves key conserved motifs within the cystatin structure.[5]

Caption: Reversible inhibition of a cysteine protease by a cystatin inhibitor.

Biological Functions and Signaling Pathways

Endogenous cysteine protease inhibitors are involved in a multitude of cellular processes, and their dysregulation is a hallmark of several diseases.

Role in Cancer Progression

Cystatins play a complex, often dual, role in cancer. They can act as tumor suppressors by inhibiting cathepsins involved in extracellular matrix degradation, thus preventing invasion and metastasis.[1][15] However, in some cancers, elevated levels of certain cystatins, like Cystatin C, correlate with a poor prognosis, suggesting their involvement in signaling cascades that promote tumor progression.[9][15][16] Cystatins are also implicated in modulating the anti-tumor immune response.[15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Cystatin C - Wikipedia [en.wikipedia.org]

- 4. CST3 cystatin C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Cystatin Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystatins in Immune System [jcancer.org]

- 7. Human stefin B: from its structure, folding, and aggregation to its function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human stefin B: from its structure, folding, and aggregation to its function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Type 2 Cystatins and Their Roles in the Regulation of Human Immune Response and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kininogens: More than cysteine protease inhibitors and kinin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. daneshyari.com [daneshyari.com]

- 13. Endogenous inhibitor for calcium-dependent cysteine protease contains four internal repeats that could be responsible for its multiple reactive sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cystatins in cancer progression: More than just cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

cysteine protease inhibitors in neurodegenerative diseases

An In-depth Technical Guide to Cysteine Protease Inhibitors in Neurodegenerative Diseases

Introduction

Cysteine proteases are a class of enzymes that play critical roles in protein degradation and signaling, regulating a multitude of physiological processes.[1] In the central nervous system (CNS), their functions are essential for cellular homeostasis, but their dysregulation is strongly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[2][3][4] The primary families of cysteine proteases involved in neurodegeneration are the calpains, caspases, and cathepsins.[2] Pathological overactivation of these proteases contributes to neuronal damage, apoptosis, and neuroinflammation, making them compelling therapeutic targets.[3][5][6] This guide provides a technical overview of these protease families, their roles in neurodegenerative disorders, and the development of specific inhibitors as potential therapeutic agents.

Calpains: The Calcium-Activated Proteases

Calpains are a family of calcium-dependent intracellular cysteine proteases.[3] The two main isoforms, calpain-1 and calpain-2, are ubiquitously expressed in the brain, with calpain-1 predominantly in neurons and calpain-2 in glial cells.[2] Under pathological conditions that cause dysregulation of calcium homeostasis, such as excitotoxicity or ischemic events, calpains become persistently activated.[3][7] This overactivation leads to the cleavage of numerous neuronal substrates, disrupting cellular function and promoting cell death.[7][8]

Role of Calpains in Neurodegenerative Diseases

-

Alzheimer's Disease (AD): Calpain-1 is known to be hyperactivated in the brains of AD patients.[2] This activation contributes to the cleavage of key proteins, including the amyloid precursor protein (APP) and tau, potentially exacerbating the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[2]

-

Parkinson's Disease (PD): Calpain activation is implicated in the degeneration of dopaminergic neurons, a hallmark of PD.[3][9] It is involved in the cleavage of α-synuclein and contributes to neuroinflammation and oxidative stress.[10][11] Inhibition of calpain has been shown to reduce the accumulation of α-synuclein aggregates in preclinical models.[9]

-

Huntington's Disease (HD): Calpain-mediated cleavage of the mutant huntingtin (mHtt) protein generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.[12]

Calpain Signaling Pathways

Elevated intracellular calcium, often resulting from excitotoxicity, is the primary trigger for calpain activation. Once activated, calpain cleaves a wide array of substrates, leading to cytoskeletal breakdown, disruption of signaling pathways, and ultimately, neuronal death.

Caption: Calpain activation cascade in neurodegeneration.

Calpain Inhibitors

Several small molecule calpain inhibitors have been developed and tested in preclinical models of neurodegenerative diseases.[9][11] These compounds typically work by binding to the active site of the enzyme.[13]

| Inhibitor | Target | IC50 / Ki | Disease Model | Outcome | Reference |

| Calpeptin | Calpain-1/2 | ~50 nM (IC50) | MPTP (PD model) | Reduced neuroinflammation, astrogliosis, and cytokine levels. | [10][14] |

| MDL-28170 | Calpain-1/2 | ~30 nM (IC50) | PD models | Prevents neuronal death and restores function. | [11] |

| Neurodur | Selective for Calpain | Not specified | α-synuclein (PD model) | Reduced α-synuclein accumulation. | [9] |

| Gabadur | Selective for Calpain | Not specified | α-synuclein (PD model) | Reduced α-synuclein accumulation. | [9] |

Caspases: The Executioners of Apoptosis

Caspases (cysteine-aspartic proteases) are a family of proteases that are the central executioners of apoptosis (programmed cell death).[15] They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[16][17] Inappropriate activation of caspase cascades is a key contributor to the neuronal loss seen in many neurodegenerative disorders.[18][19][20]

Role of Caspases in Neurodegenerative Diseases

-

Alzheimer's Disease (AD): An overwhelming body of evidence supports the activation of caspases as an early event in AD.[18][21] Caspases are involved in the cleavage of both APP and tau.[5][22] Caspase cleavage of tau can generate fragments that are more prone to aggregation, potentially linking Aβ plaques to the formation of NFTs.[5]

-

Parkinson's Disease (PD): Apoptotic pathways involving caspases contribute to the death of dopaminergic neurons in PD.

-

Huntington's Disease (HD): Caspase-6 cleavage of the huntingtin protein is a critical early event in the pathogenesis of HD.

Caspase Signaling Pathways

Caspase activation occurs through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which then dismantle the cell.

Caption: Intrinsic and extrinsic caspase activation pathways.

Caspase Inhibitors

Targeting caspases has been explored as a therapeutic strategy, although chronic inhibition raises safety concerns due to the essential role of apoptosis in normal tissue homeostasis.[19][21] Pan-caspase inhibitors and more selective inhibitors have been developed.

| Inhibitor | Target | IC50 / Ki | Disease Model | Outcome | Reference |

| Q-VD-OPh | Pan-caspase | Not specified | AD models (proposed) | Proposed to have therapeutic value by inhibiting apoptosis. | [18][21] |

| M826 | Caspase-6 | Not specified | HD models | Reduces neurodegeneration and improves motor function. | N/A |

| Z-VAD-FMK | Pan-caspase | Not specified | General apoptosis models | Broadly used experimentally to inhibit apoptosis. | N/A |

Cathepsins: Lysosomal Proteases in Neuroinflammation

Cathepsins are a large family of proteases, primarily located within lysosomes, that are crucial for protein turnover.[23] Several cysteine cathepsins, including cathepsin B, L, and S, are implicated in neurodegenerative processes, particularly through their roles in neuroinflammation and the processing of pathogenic proteins.[2][6]

Role of Cathepsins in Neurodegenerative Diseases

-

Alzheimer's Disease (AD): Cathepsin B has a complex, dual role. It can degrade Aβ, which is a protective function.[23] However, it is also involved in neuroinflammatory pathways and can be redistributed from lysosomes into the cytosol, where it can trigger cell death.[24][25] The cysteine protease inhibitor cystatin C, an endogenous inhibitor of cathepsins, has been shown to play a protective role in AD.[26][27]

-

Parkinson's Disease (PD): Cathepsins B and X are implicated in α-synuclein-induced neuroinflammation.[23] Upregulation of cathepsin X in PD models promotes microglial activation and neurodegeneration.[23]

-

Huntington's Disease (HD): Lysosomal proteases, including cathepsins D, B, and L, are involved in the processing of the mHtt protein.[12]

Cathepsin Signaling in Neuroinflammation

Activated microglia, the resident immune cells of the brain, can release cathepsins into the extracellular space.[6] These extracellular cathepsins can trigger inflammatory signaling cascades, such as the activation of the NF-κB pathway and the maturation of pro-inflammatory cytokines like IL-1β, exacerbating neurodegeneration.[6][28]

Caption: Role of microglial cathepsins in neuroinflammation.

Cathepsin Inhibitors

Inhibitors of cathepsins have shown promise in reducing Aβ levels and improving cognitive deficits in animal models.[29]

| Inhibitor | Target | IC50 / Ki | Disease Model | Outcome | Reference |

| E64d | Cysteine Proteases | Not specified | AD Transgenic Mice | Reduced brain Aβ40/42, amyloid plaques, and improved memory. | [30] |

| CA-074Me | Cathepsin B | Not specified | Guinea Pig | Reduced brain Aβ levels by 50-70% and decreased CTFβ fragment. | [31] |

| FGA69 | Cathepsin B / L | 0.06 µM (CatB) / 0.01 µM (CatL) | Neuroinflammatory cells | N/A (Used for profiling) | [32] |

| FGA138 | Cathepsin B / L | 0.32 µM (CatB) / 0.13 µM (CatL) | Neuroinflammatory cells | N/A (Used for profiling) | [32] |

| LHVS | Cathepsin S | Ki=0.40 µmol/L (CatS) | TBI model | Used as a selective cathepsin S inhibitor in vivo. | [2] |

Experimental Protocols

The evaluation of cysteine protease inhibitors requires robust and specific assays. Below are generalized methodologies for key experiments.

General Cysteine Protease Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of a cysteine protease and the efficacy of an inhibitor using a fluorogenic substrate.

Materials:

-

Purified recombinant cysteine protease (e.g., calpain, caspase-3, cathepsin B).

-

Assay Buffer (specific to the protease, e.g., containing DTT and EDTA for activation).

-

Fluorogenic Substrate (e.g., Z-Phe-Arg-MCA for cathepsin B/L).[33]

-

Test Inhibitor Compound (dissolved in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare Reagents: Serially dilute the test inhibitor to various concentrations in the assay buffer. Prepare the enzyme and substrate solutions in assay buffer according to manufacturer specifications or literature.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the enzyme solution to each well of the 96-well plate.

-

Add an equal volume of the diluted inhibitor solutions (or DMSO for control wells) to the wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[34]

-

Initiate Reaction: Add a fixed volume of the fluorogenic substrate solution to all wells to start the reaction.[34]

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380 nm Ex / 460 nm Em for MCA substrates) kinetically over a period of 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating a novel this compound follows a logical pipeline from initial high-throughput screening to in vivo validation.

Caption: Workflow for this compound development.

Conclusion

The dysregulation of cysteine proteases, including calpains, caspases, and cathepsins, is a central feature in the pathology of many neurodegenerative diseases.[2] These enzymes represent critical nodes in pathways leading to neuronal death, protein aggregation, and neuroinflammation. The development of potent and selective inhibitors against these proteases has shown significant therapeutic promise in a wide range of preclinical models, capable of reducing pathogenic protein accumulation, mitigating inflammation, and improving cognitive and motor functions.[9][11][29][30] While challenges related to selectivity, blood-brain barrier permeability, and the potential for off-target effects remain, continued research into cysteine protease inhibitors offers a promising avenue for the development of disease-modifying therapies for Alzheimer's, Parkinson's, and other devastating neurological disorders.[2][35]

References

- 1. researchgate.net [researchgate.net]

- 2. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 4. [Cysteine proteinase and neurodegeneration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calpain Inhibitors to treat Parkinsons Disease | Parkinson's Disease [michaeljfox.org]

- 10. mdpi.com [mdpi.com]

- 11. Calpain as a potential therapeutic target in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysosomal proteases are involved in generation of N-terminal huntingtin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. direct-ms.org [direct-ms.org]

- 16. Non-apoptotic caspases in neural development and in anesthesia-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]

- 18. The role of caspases in Alzheimer's disease; potential novel therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Caspases in Alzheimer's Disease: Mechanism of Activation, Role, and Potential Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Targeting the miR‐96‐5p/Cathepsin B Pathway to Alleviate Neuron‐Derived Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. THE ROLE OF CYSTEINE PROTEASE IN ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Microglial cathepsin B as a key driver of inflammatory brain diseases and brain aging [sjzsyj.com.cn]

- 29. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The this compound, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cysteine protease inhibitors effectively reduce in vivo levels of brain beta-amyloid related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Profiling Cysteine Proteases Activities in Neuroinflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 34. chondrex.com [chondrex.com]

- 35. Development of asparagine endopeptidase inhibitors for treating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Cysteine Protease Inhibitors: Sources, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Cysteine proteases are a class of enzymes that play a critical role in a vast array of physiological and pathological processes, from protein turnover and antigen presentation to viral replication and cancer progression.[1][2] The activity of these proteases is tightly regulated by endogenous inhibitors, and dysregulation can lead to numerous diseases.[1][2] Nature has provided a rich and diverse arsenal of cysteine protease inhibitors across various kingdoms of life, offering promising scaffolds for the development of novel therapeutics. This in-depth technical guide explores the core of natural cysteine protease inhibitors, detailing their sources, inhibitory mechanisms, and the experimental methodologies used for their characterization.

Major Classes of Natural Cysteine Protease Inhibitors

Naturally occurring cysteine protease inhibitors are broadly categorized based on their structural and functional characteristics. The most extensively studied families include cystatins, serpins, and thionins.

Cystatins: The Ubiquitous Regulators

Cystatins are the most well-characterized family of natural cysteine protease inhibitors, found in animals, plants (phytocystatins), and microorganisms.[3][4][5] They are typically tight-binding, reversible, and competitive inhibitors of C1 family cysteine proteases like papain and mammalian cathepsins.[6][7]

-

Animal Cystatins: In mammals, cystatins are crucial for regulating endogenous proteolysis and protecting against unwanted proteolytic activity from invading pathogens.[3][8] They are classified into three main types:

-

Phytocystatins (Plant Cystatins): These plant-derived inhibitors are involved in various physiological processes, including growth, development, and defense against pests and pathogens.[4][5][11][12] Most phytocystatins are small proteins with molecular masses ranging from 12 to 16 kDa.[11]

-

Microbial Cystatins: Microorganisms also produce cysteine protease inhibitors to regulate their own proteolytic enzymes, which are often virulence factors, and to counteract host defense mechanisms.[1][2]

Serpins: Suicide Inhibitors with a Twist

Serpins (serine protease inhibitors) are a large and diverse superfamily of proteins that primarily target serine proteases. However, some members exhibit cross-class inhibitory activity against cysteine proteases, acting as irreversible "suicide" inhibitors.[13][14] Their unique mechanism involves a significant conformational change upon cleavage by the target protease, which traps and inactivates the enzyme.[14][15] Plant serpins have been shown to inhibit various serine and cysteine proteases from plants, animals, and pathogens.[13][16]

Thionins: Cysteine-Rich Defenders

Thionins are small, cysteine-rich peptides found in plants that exhibit a broad range of biological activities, including antimicrobial and insecticidal properties.[17][18][19] While their primary role is in plant defense, some thionins have been shown to inhibit cysteine proteases.[17] They are characterized by a conserved three-dimensional structure stabilized by multiple disulfide bonds.[18][19]

Quantitative Data on Natural Cysteine Protease Inhibitors

The inhibitory potency of these natural compounds is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for representative inhibitors from various natural sources.

| Inhibitor Class | Natural Source | Inhibitor Name | Target Protease | Ki Value | IC50 Value | Reference(s) |

| Cystatins | Human | Cystatin A | Cathepsin B, H, L | Double-digit nM range | [6] | |

| Human | Cystatin B | Cathepsin B, H, L | Double-digit nM range | [6] | ||

| Human | Cystatin C | Cathepsin B, H, L | Double-digit nM range | [6] | ||

| Chicken Egg White | Chicken Egg White Cystatin | Papain, Ficin, Actinidin, Cathepsin B | [6] | |||

| Leech (Haementeria vizottoi) | Cystatin-Hv | Human Cathepsin L | 7.9 nM | [20] | ||

| Serpins | Myxoma virus | Serp-1 | uPA, tPA, Factor Xa, Plasmin, Thrombin | [21] | ||

| Human | Squamous Cell Carcinoma Antigen 1 (SCCA1) | Cathepsin K, L, S | [3] | |||

| Other | Marine Cyanobacteria | Gallinamide A | Cathepsin L | [22] |

Inhibitory Mechanisms and Signaling Pathways

The interaction between cysteine protease inhibitors and their target enzymes can be visualized to better understand the underlying mechanisms.

Cystatin Inhibition of Papain-like Cysteine Proteases

Cystatins inhibit their target proteases through a tripartite wedge-shaped interaction. The inhibitor binds to the active site cleft of the enzyme, blocking substrate access.

Caption: Mechanism of cysteine protease inhibition by a cystatin.

Serpin "Suicide" Inhibition Mechanism

The serpin mechanism is a fascinating example of conformational change leading to irreversible inhibition.

Caption: The suicide inhibition mechanism of serpins.

Experimental Protocols for Characterization

The discovery and characterization of novel cysteine protease inhibitors from natural sources rely on a series of well-established experimental protocols.

General Workflow for Screening and Characterization

A typical workflow involves initial screening of natural extracts, followed by purification and detailed characterization of the active compounds.

Caption: General experimental workflow for inhibitor discovery.

Key Experimental Methodologies

a) Zymography and Reverse Zymography:

-

Principle: Zymography is a technique to detect protease activity in an electrophoretic gel containing a copolymerized substrate (e.g., gelatin). Proteases appear as clear bands against a stained background. Reverse zymography is used to detect protease inhibitors, where the gel is incubated with a protease, and inhibitors appear as dark bands where the substrate is not degraded.[23]

-

Protocol Outline:

-

Prepare a polyacrylamide gel containing a protein substrate (e.g., 0.1% gelatin).

-

Run the protein sample under non-reducing conditions.

-

Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow protein renaturation.

-

Incubate the gel in a suitable buffer at 37°C to allow for substrate digestion.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

For reverse zymography, after electrophoresis, incubate the gel in a solution containing the target protease before staining.

-

b) Fluorometric Activity Assays:

-

Principle: These assays utilize synthetic peptide substrates conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by the protease releases the fluorophore, resulting in an increase in fluorescence that can be measured over time.

-

Protocol Outline for Inhibition Assay:

-

In a microplate well, combine the buffer, the cysteine protease, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.[24]

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

-

c) Determination of Inhibition Kinetics (Ki):

-

Principle: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), enzyme activity is measured at various substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation and its derivatives for different inhibition models.

-

Protocol Outline:

-

Perform a series of fluorometric assays as described above.

-

Vary the concentration of the substrate in the presence of different fixed concentrations of the inhibitor.

-

Plot the initial reaction rates against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot).

-

Analyze the plots to determine the type of inhibition and calculate the Ki value.

-

Conclusion and Future Directions

Natural sources provide a vast and largely untapped reservoir of cysteine protease inhibitors with diverse structures and mechanisms of action. These molecules hold significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[25][26][27] Continued research focusing on the discovery of new inhibitors, detailed characterization of their inhibitory profiles, and optimization of their pharmacokinetic properties will be crucial for translating these natural products into clinically effective drugs. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore and harness the therapeutic potential of natural cysteine protease inhibitors.

References

- 1. Microbial inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phytocystatins and their potential to control plant diseases caused by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Cystatin Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystatins in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystatin - Wikipedia [en.wikipedia.org]

- 10. Type 2 Cystatins and Their Roles in the Regulation of Human Immune Response and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytocystatins: Defense Proteins against Phytophagous Insects and Acari - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytocystatins and their Potential Application in the Development of Drought Tolerance Plants in Soybeans (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant Serpins: Potential Inhibitors of Serine and Cysteine Proteases with Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serpin - Wikipedia [en.wikipedia.org]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Therapeutic SERPINs: Improving on Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Further characterization of cysteine proteinase inhibitors purified from rat and human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

The Vanguard of Discovery: A Technical Guide to Novel Cysteine Protease Inhibitors

Abstract

Cysteine proteases are a ubiquitous class of enzymes crucial to a myriad of physiological and pathophysiological processes. Their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases caused by viruses and parasites. Consequently, the inhibition of these proteases represents a compelling therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of novel cysteine protease inhibitors, tailored for researchers, scientists, and drug development professionals. It covers fundamental drug design strategies, key inhibitor classes, comprehensive experimental protocols for their evaluation, and a summary of quantitative data for prominent inhibitor classes. Visualizations of critical pathways and discovery workflows are provided to facilitate a deeper understanding of the intricate processes involved in this dynamic field of research.

Introduction: The Rationale for Targeting Cysteine Proteases

Cysteine proteases, characterized by a catalytic dyad or triad featuring a nucleophilic cysteine residue, are instrumental in protein processing, degradation, and signaling. Their diverse roles extend from extracellular matrix remodeling by cathepsins to the execution of programmed cell death by caspases and viral polyprotein processing by proteases like the SARS-CoV-2 main protease (Mpro).[1][2] The essential nature of these enzymes in disease progression makes them high-value targets for therapeutic intervention.[3][4] The development of potent and selective inhibitors aims to modulate their activity, thereby correcting pathological cascades and offering new avenues for treatment.[3][5]

Core Strategies in Inhibitor Design

The development of cysteine protease inhibitors leverages two primary strategies, often informed by structure-based drug design and combinatorial chemistry.[6]

-

Reversible Inhibition: These inhibitors typically bind non-covalently to the enzyme's active site, competing with the natural substrate.[7] However, a prominent class of reversible inhibitors utilizes "warheads," such as nitriles or aldehydes, that form a transient, reversible covalent bond with the catalytic cysteine.[8][9] This approach can lead to high potency while maintaining a favorable safety profile.

-

Irreversible Inhibition: These inhibitors form a stable, permanent covalent bond with the catalytic cysteine, effectively inactivating the enzyme.[7] Common electrophilic "warheads" used in this class include vinyl sulfones, epoxides, and Michael acceptors.[1][9] While offering high potency and prolonged duration of action, the potential for off-target reactivity requires careful optimization to ensure safety.[8]

Quantitative Analysis of Key Inhibitors

The potency and selectivity of cysteine protease inhibitors are critical parameters evaluated during the drug discovery process. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard metrics for quantifying inhibitor efficacy. The following tables summarize publicly available data for several prominent and illustrative cysteine protease inhibitors.

Table 1: Inhibitors of Cathepsins and Parasitic Cysteine Proteases

| Inhibitor | Target Protease | Inhibitor Class | Potency (IC50 / Ki) | Citation(s) |

| E-64 | Pan-Cysteine | Irreversible (Epoxide) | Papain: IC50 = 9 nM; Cathepsin K: IC50 = 1.4 nM; Cathepsin L: IC50 = 2.5 nM; Cathepsin S: IC50 = 4.1 nM | [3][6][10][11] |

| K777 | Cruzain, Cathepsins | Irreversible (Vinyl Sulfone) | Cruzain: IC50 = 1-2 nM; SARS-CoV Pseudovirus Entry: IC50 = 0.68 nM; EBOV Pseudovirus Entry: IC50 = 0.87 nM | [12] |

| Odanacatib | Cathepsin K | Reversible (Nitrile) | Cathepsin K: Ki = 0.2 nM | [8] |

Table 2: Inhibitors of Caspases

| Inhibitor | Target Protease | Inhibitor Class | Potency (IC50 / Ki) | Citation(s) |

| VX-765 (Belnacasan) | Caspase-1, Caspase-4 | Reversible Covalent (Prodrug) | Caspase-1: Ki = 0.8 nM; Caspase-4: Ki < 0.6 nM | [13] |

| Emricasan (IDN-6556) | Pan-Caspase | Irreversible | Broad Caspase Inhibition | [14][15] |

| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Reversible Covalent (Aldehyde) | Caspase-3: Ki = 0.2 nM; Caspase-7: Ki = 0.3 nM | [15][16] |

Table 3: Inhibitors of Viral Cysteine Proteases

| Inhibitor | Target Protease | Inhibitor Class | Potency (IC50 / Ki) | Citation(s) |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Reversible Covalent (Nitrile) | Mpro: Ki = 3.11 nM; Mpro: IC50 = 14-47 nM | [2][5][17] |

| GC376 | Coronaviral Mpro | Reversible Covalent (Prodrug) | SARS-CoV-2 Mpro: IC50 = 0.14 nM; Antiviral EC50 = 0.49-0.91 µM | [17][18] |

| Boceprevir | HCV NS3/4A Protease, SARS-CoV-2 Mpro | Reversible Covalent (α-ketoamide) | Antiviral EC50 (SARS-CoV-2) < 2 µM | [18] |

Key Experimental Methodologies

Accurate and reproducible experimental protocols are the bedrock of inhibitor development. The following sections detail standard methodologies for the biochemical and cellular characterization of novel cysteine protease inhibitors.

Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a purified cysteine protease using a fluorogenic substrate.

1. Materials and Reagents:

-

Purified, active cysteine protease of interest.

-

Fluorogenic peptide substrate (e.g., a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher, or ending in a fluorescent group like AMC - aminomethylcoumarin).

-

Assay Buffer: e.g., 50 mM MES or HEPES, pH 6.0, containing 5 mM DTT (to maintain the catalytic cysteine in its reduced state), and 1 mM EDTA.

-

Test inhibitor compounds, serially diluted in DMSO.

-

96-well or 384-well black, flat-bottom assay plates.

-

Fluorescence microplate reader.

2. Procedure:

-

Prepare Reagents: Thaw enzyme and substrate on ice. Prepare fresh assay buffer.

-

Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is appropriate. Add 1 µL of each inhibitor concentration to the wells of the assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

-

Enzyme Addition: Dilute the cysteine protease to its working concentration (e.g., 2X the final concentration) in cold assay buffer. Add 50 µL of the diluted enzyme to each well (except "no enzyme" controls).

-

Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Prepare the fluorogenic substrate at its working concentration (typically at or below its Km value) in assay buffer. Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC substrates).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Normalize the data: Subtract the background ("no enzyme" control) from all wells. Set the average rate of the DMSO-only wells as 100% activity and the background as 0% activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

-

Protocol: Determination of the Inhibition Constant (Ki)

The Ki is a more absolute measure of inhibitor potency than the IC50, as it is independent of substrate concentration. For competitive inhibitors, the Cheng-Prusoff equation is commonly used.

1. Prerequisites:

-

The IC50 value of the inhibitor, determined as described in Protocol 4.1.

-

The Michaelis-Menten constant (Km) of the substrate under the same assay conditions. This is determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

2. Calculation (Cheng-Prusoff Equation for Competitive Inhibition):

-

The relationship between Ki and IC50 for a competitive inhibitor is given by the formula: Ki = IC50 / (1 + ([S] / Km)) Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate used in the IC50 assay.

-

Km is the Michaelis-Menten constant for the substrate.

-

3. Procedure for Non-competitive or Mixed Inhibition:

-

For non-competitive or mixed-type inhibitors, more complex graphical analysis methods, such as Dixon plots or Cornish-Bowden plots, are required. This involves measuring reaction rates at multiple fixed concentrations of both the inhibitor and the substrate.

Protocol: Cell-Based Caspase Activity Assay

This protocol provides a method to measure the activity of executioner caspases (e.g., Caspase-3/7) in cultured cells following induction of apoptosis, to test the efficacy of an inhibitor.

1. Materials and Reagents:

-

Adherent or suspension mammalian cells (e.g., HeLa, Jurkat).

-

Complete cell culture medium.

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α).

-

Test caspase inhibitor.

-

Cell-permeable fluorogenic caspase substrate (e.g., Ac-DEVD-AMC).

-

Cell Lysis Buffer (e.g., 20 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1% Triton X-100).

-

96-well clear-bottom, black-walled tissue culture plates.

-

Fluorescence microplate reader.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

-

Compound Treatment: Pre-treat the cells with various concentrations of the caspase inhibitor for 1-2 hours. Include vehicle-only (e.g., DMSO) controls.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the untreated negative control wells) and incubate for the desired period (e.g., 4-6 hours).

-

Cell Lysis:

-

For adherent cells, remove the medium and wash once with PBS. Add 50-100 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

For suspension cells, centrifuge the plate, aspirate the supernatant, and resuspend the cell pellet in 50-100 µL of cold Cell Lysis Buffer.

-

-

Prepare Reaction Mixture: In a separate black 96-well assay plate, add the cell lysate from each well.

-

Substrate Addition: Add the cell-permeable caspase substrate to each well to a final concentration of approximately 50 µM.[13]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate filters (e.g., Ex: 380 nm, Em: 460 nm).[3][13]

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells or lysate).

-

Normalize the data, where the signal from cells treated with the apoptosis inducer but no inhibitor represents 100% caspase activity.

-

Plot the percentage of caspase activity versus inhibitor concentration and fit the curve to determine the cellular EC50 (effective concentration).

-

Visualizing Key Concepts in Inhibitor Development

Graphical representations of complex biological and procedural information can significantly aid comprehension. The following diagrams, rendered using the DOT language, illustrate a critical signaling pathway and a standard drug discovery workflow.

Signaling Pathway: The Caspase Cascade in Extrinsic Apoptosis

The extrinsic apoptosis pathway is a prime example of a signaling cascade heavily reliant on the sequential activation of cysteine proteases (caspases). It is initiated by external death signals.

Caption: The Extrinsic Apoptosis Pathway.

Experimental Workflow: Cysteine Protease Inhibitor Discovery Pipeline

The path from an initial concept to a clinical candidate is a multi-stage, iterative process. This workflow outlines the typical progression for developing a novel this compound.

References

- 1. Driving Drug Discovery Forward: Strategic Lead Optimization | Biobide [biobide.com]

- 2. jove.com [jove.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. caspase3 assay [assay-protocol.com]

- 6. Hit to lead - Wikipedia [en.wikipedia.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Understanding the Drug Discovery Pipeline [delta4.ai]

- 11. abeomics.com [abeomics.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. mpbio.com [mpbio.com]

- 15. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme Inhibitor Terms and Calculations [merckmillipore.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cysteine Protease Inhibitor Families: Cystatins and E-64

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two major families of cysteine protease inhibitors: the endogenous cystatins and the microbial-derived E-64. This document delves into their mechanisms of action, quantitative inhibition data, detailed experimental protocols for their study, and their roles in key signaling pathways.

Introduction to Cysteine Protease Inhibitors

Cysteine proteases are a class of enzymes that play crucial roles in a vast array of physiological and pathological processes, including protein turnover, antigen presentation, apoptosis, and cancer progression.[1] Their activity is tightly regulated by endogenous inhibitors to prevent unwanted proteolysis. Dysregulation of cysteine protease activity is implicated in numerous diseases, making their inhibitors promising therapeutic targets.[2] This guide focuses on two well-characterized groups of cysteine protease inhibitors: the cystatin superfamily of proteins and the small molecule inhibitor E-64.

Cystatins are a large and diverse superfamily of endogenous, reversible, tight-binding inhibitors of cysteine proteases.[3][4] They are found in a wide variety of organisms, from viruses to humans.[4] The cystatin superfamily is classified into three main types: Type 1 (stefins), which are intracellular; Type 2 (cystatins), which are secreted; and Type 3 (kininogens), which are large multidomain plasma proteins.[5]

E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a natural product first isolated from the fungus Aspergillus japonicus.[6] It is a potent, irreversible, and highly selective inhibitor of many cysteine proteases.[7][8][9] E-64 and its derivatives are widely used as chemical probes to study the function of cysteine proteases and as potential starting points for drug development.[6]

Mechanisms of Action

Cystatins: Reversible, Tight-Binding Inhibition

Cystatins inhibit their target cysteine proteases through a reversible, non-covalent interaction. The inhibitory mechanism involves a tripartite wedge-shaped structure that interacts with the active site cleft of the protease. The interaction is primarily driven by a conserved N-terminal region and two hairpin loops (L1 and L2) of the cystatin molecule, which bind to the substrate-binding subsites of the enzyme, effectively blocking substrate access to the catalytic cysteine residue.

E-64: Irreversible Covalent Modification

E-64 acts as an irreversible inhibitor by forming a stable covalent bond with the active site cysteine residue of the target protease.[6][8] The mechanism involves the nucleophilic attack of the catalytic cysteine's thiol group on one of the electrophilic carbon atoms of the epoxide ring in E-64.[6] This results in the opening of the epoxide ring and the formation of a thioether bond, permanently inactivating the enzyme.[8]

Quantitative Inhibition Data

The inhibitory potency of cystatins and E-64 is typically quantified by the inhibition constant (Ki) for reversible inhibitors and the half-maximal inhibitory concentration (IC50) for both reversible and irreversible inhibitors. The following tables summarize key quantitative data for selected inhibitors against various cysteine proteases.

Table 1: Inhibition Constants (Ki) of Selected Cystatins against Cysteine Proteases

| Cystatin | Target Protease | Ki Value | Organism | Reference |

| Chicken Egg White Cystatin | Papain | < 5 pM | Carica papaya | [8] |

| Chicken Egg White Cystatin | Cathepsin B | 1.7 nM | Human | [8] |

| Chicken Egg White Cystatin | Dipeptidyl Peptidase I | 0.22 nM | Bovine | [8] |

| Human Cystatin C | Cathepsin B | 0.26 nM | Human | N/A |

| Human Cystatin C | Cathepsin H | 5.3 nM | Human | N/A |

| Human Cystatin C | Cathepsin L | < 0.05 nM | Human | N/A |

| Human Stefin A | Cathepsin B | 0.12 nM | Human | N/A |

| Human Stefin B | Cathepsin H | 14 nM | Human | N/A |

Table 2: IC50 Values of E-64 and its Derivatives against Cysteine Proteases

| Inhibitor | Target Protease | IC50 Value | Comments | Reference |

| E-64 | Papain | 9 nM | Irreversible | [7][9] |

| E-64 | Cathepsin B | N/A | Inhibits | [7] |

| E-64 | Cathepsin H | N/A | Inhibits | [7] |

| E-64 | Cathepsin K | 1.4 nM | Irreversible | [2][7] |

| E-64 | Cathepsin L | 2.5 nM | Irreversible | [2][7] |

| E-64 | Cathepsin S | 4.1 nM | Irreversible | [2][7] |

| E-64 | Calpain | N/A | Inhibits | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cysteine protease inhibitors.

Cysteine Protease Activity Assay (Fluorogenic Substrate)

This protocol describes a general method for measuring the activity of a cysteine protease using a fluorogenic substrate.

Materials:

-

Purified cysteine protease

-

Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5

-

Inhibitor stock solution (in DMSO or appropriate solvent)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor in the assay buffer.

-

In a 96-well black microplate, add 50 µL of the diluted inhibitor or vehicle control (assay buffer with the same concentration of solvent) to each well.

-

Add 25 µL of the purified cysteine protease solution (pre-diluted in assay buffer to an appropriate concentration) to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in assay buffer) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a cysteine protease inhibitor on the viability of cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-